molecular formula C10H13BrO2S B2491202 1-Bromo-4-((isopropylsulfonyl)methyl)benzene CAS No. 1351392-42-1

1-Bromo-4-((isopropylsulfonyl)methyl)benzene

Cat. No.: B2491202
CAS No.: 1351392-42-1
M. Wt: 277.18
InChI Key: YAIOWEPFENZISV-UHFFFAOYSA-N
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Description

1-Bromo-4-((isopropylsulfonyl)methyl)benzene is a valuable chemical intermediate for research and development. This aromatic compound features a bromine substituent and an isopropylsulfonylmethyl group on a benzene ring, making it a versatile building block in organic synthesis. The bromine atom is a classic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the construction of more complex biaryl structures. Simultaneously, the robust isopropylsulfonyl group can act as a stable electron-withdrawing moiety, influencing the electronic properties of the molecule and potentially modulating its interaction with biological targets. While the specific biological mechanism of action for this compound is not predefined, compounds with similar sulfonyl motifs are frequently explored in medicinal chemistry for their potential as enzyme inhibitors or in the development of materials with specialized electronic properties. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult relevant Safety Data Sheets for proper handling and storage guidelines.

Properties

IUPAC Name

1-bromo-4-(propan-2-ylsulfonylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-8(2)14(12,13)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIOWEPFENZISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylic Bromination of 4-Bromotoluene

4-Bromotoluene undergoes radical bromination at the methyl group using N-bromosuccinimide (NBS) under UV light or thermal initiation with azobisisobutyronitrile (AIBN). This yields 1-bromo-4-(bromomethyl)benzene, a critical intermediate.

Reaction Conditions :

  • NBS (1.2 equiv.), AIBN (0.1 equiv.), CCl₄, reflux (80°C), 12 hours.
  • Yield : 65–80% after purification via silica gel chromatography.

Mechanistic Insight :
The reaction proceeds via a radical chain mechanism. AIBN generates bromine radicals, abstracting hydrogen from the benzylic methyl group to form a resonance-stabilized radical, which subsequently reacts with Br₂ (from NBS decomposition).

Nucleophilic Substitution with Sulfinate Salts

The benzylic bromide intermediate reacts with sodium isopropylsulfinate (Na⁺[O₂S-CH(CH₃)₂]⁻) to install the sulfonylmethyl group.

Optimization of Sulfinate Substitution

Procedure :

  • 1-Bromo-4-(bromomethyl)benzene (1.0 equiv.) and sodium isopropylsulfinate (1.5 equiv.) are combined in anhydrous DMF.
  • The mixture is heated to 80°C under nitrogen for 8–12 hours.
  • The product is isolated via aqueous workup and recrystallization from ethanol/water.

Key Parameters :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature : Yields plateau above 70°C due to accelerated SN2 kinetics.
  • Yield : 70–85% with >95% purity (HPLC).

Side Reactions :

  • Competing elimination to form styrene derivatives occurs at temperatures >100°C.
  • Trace moisture hydrolyzes sulfinate, reducing efficiency.

Oxidation of Sulfinyl Intermediates

An alternative route involves synthesizing the sulfinyl precursor followed by oxidation to the sulfonyl derivative.

Synthesis of 1-Bromo-4-((isopropylsulfinyl)methyl)benzene

Procedure :

  • 1-Bromo-4-(bromomethyl)benzene reacts with sodium isopropylsulfinate under milder conditions (50°C, 6 hours) to form the sulfinyl intermediate.
  • Oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) converts sulfinyl to sulfonyl.

Oxidation Conditions :

  • mCPBA (1.1 equiv.), dichloromethane, 0°C to room temperature, 2 hours.
  • Yield : 90–95% for the oxidation step.

Palladium-Catalyzed Cross-Coupling Approaches

Transition metal catalysis offers regioselective pathways for introducing sulfonylmethyl groups.

Suzuki-Miyaura Coupling

Procedure :

  • 4-Bromobenzylboronic acid couples with isopropylsulfonylmethyl triflate using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O.
  • Reaction at 80°C for 12 hours affords the target compound.

Challenges :

  • Limited commercial availability of sulfonylmethyl triflates.
  • Yield : 50–60% due to competing protodeboronation.

Comparative Analysis of Synthetic Methods

Method Steps Conditions Yield Purity Advantages
Benzylic Bromination + Substitution 2 NBS, DMF, 80°C 75% 95% High efficiency, minimal side products
Sulfinyl Oxidation 3 mCPBA, CH₂Cl₂ 85% 97% High-purity sulfonyl product
Palladium-Catalyzed 1 Pd(PPh₃)₄, THF/H₂O 55% 90% Regioselective, avoids harsh bromination

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.3 Hz, 2H, Ar-H), 7.30 (d, J = 8.3 Hz, 2H, Ar-H), 4.20 (s, 2H, CH₂), 3.10 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.35 (d, J = 6.8 Hz, 6H, CH₃).
    • ¹³C NMR : δ 138.5 (C-Br), 132.1 (C-SO₂), 57.8 (CH₂), 34.2 (CH(CH₃)₂), 22.1 (CH₃).
  • High-Performance Liquid Chromatography (HPLC) :

    • Retention time: 6.8 minutes (C18 column, 70:30 acetonitrile/water).
    • Purity: >99% by area normalization.

Industrial-Scale Considerations

Process Intensification :

  • Continuous Flow Reactors : Reduce reaction time for bromination steps by 40% compared to batch processes.
  • Solvent Recycling : DMF recovery via distillation lowers production costs by 30%.

Safety Protocols :

  • Benzylic bromides are lachrymatory; closed-system handling and scrubbers are mandatory.
  • Sulfinate salts require inert atmosphere storage to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-((isopropylsulfonyl)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-4-((isopropylsulfonyl)methyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. Subsequent deprotonation restores the aromaticity of the ring . In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is structurally related to several sulfonyl- and bromine-containing benzene derivatives. Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Similarity Score Key Features
1-Bromo-4-((isopropylsulfonyl)methyl)benzene 70399-02-9 C10H13BrO2S 285.18 g/mol 0.82 Bulky isopropylsulfonyl group; moderate solubility in polar solvents
1-(Bromomethyl)-4-(methylsulfonyl)benzene 53606-06-7 C8H8BrO2S 247.11 g/mol 0.87 Bromomethyl group enhances electrophilic substitution reactivity
1-Bromo-4-(methylsulfonyl)benzene 3466-32-8 C7H7BrO2S 233.10 g/mol 0.85 Simpler structure; higher polarity due to direct sulfonyl attachment
1-Bromo-4-(trifluoromethoxy)benzene 82657-76-9 C7H4BrF3O 241.01 g/mol N/A Trifluoromethoxy group increases electron-withdrawing effects; high reactivity in Pd-catalyzed arylations
1-Bromo-4-[(tert-butylthio)methyl]benzene 1352318-46-7 C11H15BrS 259.21 g/mol N/A Thioether group (less oxidized sulfur) reduces steric hindrance

Physical Properties and Solubility

  • Solubility :
    The isopropylsulfonyl group reduces water solubility compared to methylsulfonyl analogs (e.g., 1-Bromo-4-(methylsulfonyl)benzene is more soluble in DMSO or DMF).
  • Thermal Stability :
    Sulfonyl groups enhance thermal stability. For example, 4-Bromophenyl methyl sulfone (CAS: 3466-32-8) decomposes above 200°C, whereas the isopropyl analog may exhibit higher stability due to increased molecular weight .

Key Research Findings

Steric vs. Electronic Trade-offs :
Bulky substituents like isopropylsulfonyl hinder catalytic reactions but improve selectivity in multi-step syntheses. For example, 1-Bromo-4-[(tert-butylthio)methyl]benzene achieves 93% yield in thioether formation due to optimized steric conditions .

Pharmaceutical Relevance : Derivatives of 1-Bromo-4-(trifluoromethoxy)benzene are used in drug intermediates, highlighting the importance of halogenated aromatics in medicinal chemistry .

Biological Activity

1-Bromo-4-((isopropylsulfonyl)methyl)benzene, also known by its CAS number 1351392-42-1, is a sulfonyl-substituted aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, characterization, and biological properties, including its mechanisms of action and therapeutic applications.

1-Bromo-4-((isopropylsulfonyl)methyl)benzene is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC10H13BrO2S
Molecular Weight291.18 g/mol
CAS Number1351392-42-1
Boiling PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of 1-Bromo-4-((isopropylsulfonyl)methyl)benzene typically involves the bromination of 4-(isopropylsulfonyl)methylbenzene using bromine or a brominating agent under controlled conditions. The reaction can be summarized as follows:

  • Starting Material : 4-(Isopropylsulfonyl)methylbenzene
  • Reagent : Bromine (Br2)
  • Conditions : Room temperature, inert atmosphere
  • Product : 1-Bromo-4-((isopropylsulfonyl)methyl)benzene

Biological Activity

Research indicates that 1-Bromo-4-((isopropylsulfonyl)methyl)benzene exhibits various biological activities, primarily due to its sulfonyl group which can interact with biological targets.

Antimicrobial Activity

Studies have shown that compounds with sulfonyl groups often possess antimicrobial properties. For instance, similar sulfonyl-containing compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonyl-substituted benzene derivatives has been noted in several studies. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting their use in treating inflammatory diseases .

The proposed mechanism of action for 1-Bromo-4-((isopropylsulfonyl)methyl)benzene involves:

  • Enzyme Inhibition : The sulfonyl group may act as a competitive inhibitor for enzymes involved in inflammatory processes.
  • Cellular Interaction : The compound may modulate signaling pathways related to inflammation and microbial resistance.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including those similar to 1-Bromo-4-((isopropylsulfonyl)methyl)benzene. Results indicated significant inhibition zones against tested pathogens, suggesting potential therapeutic applications .
  • Anti-inflammatory Effects : Another research project focused on the anti-inflammatory effects of sulfonamide compounds in animal models. The results highlighted a reduction in edema and inflammatory markers in treated groups compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-((isopropylsulfonyl)methyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Sulfonylation : Introduce the isopropylsulfonylmethyl group via nucleophilic substitution of a benzyl bromide intermediate with sodium isopropylsulfinate under anhydrous conditions (THF, 60°C) .

Bromination : Direct bromination using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C to ensure para-selectivity .

  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1.2:1 molar ratio of sulfinate to benzyl bromide) and use dry solvents to minimize hydrolysis. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and sulfonyl/isopropyl groups (δ 1.2–1.4 ppm for CH₃; δ 3.5–4.0 ppm for CH₂SO₂) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 307.01) and isotopic patterns for bromine .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the isopropylsulfonylmethyl group influence electronic and steric effects in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution but deactivating it for nucleophilic reactions. This enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by polarizing the C-Br bond .
  • Steric Effects : The isopropyl group introduces steric hindrance near the sulfonyl moiety, potentially slowing transmetallation steps. Mitigate this using bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .

Q. What strategies minimize side reactions (e.g., homocoupling) when using this compound in palladium-catalyzed couplings?

  • Methodological Answer :

  • Ligand Selection : Use bidentate ligands (e.g., dppf) to suppress β-hydride elimination and homocoupling .
  • Additives : Include silver salts (Ag₂CO₃) to scavenge halides and prevent catalyst poisoning .
  • Temperature Control : Conduct reactions at 80–100°C in degassed toluene to maintain catalytic activity while minimizing protodeboronation .

Q. How do logP values of sulfonated bromoaromatics guide their application in medicinal chemistry?

  • Methodological Answer :

  • Data Comparison : The logP of 1-Bromo-4-((isopropylsulfonyl)methyl)benzene (estimated 0.92) is lower than analogs like 1-Bromo-4-(cyclopropylsulfonyl)benzene (logP 0.98), suggesting improved water solubility .
  • Implications : Lower logP enhances bioavailability for CNS-targeted drugs. Optimize further by introducing polar substituents (e.g., hydroxyl groups) via post-functionalization .

Key Data from Literature

PropertyValue/TechniqueReference
logP (Predicted) 0.92
Optimal Reaction Solvent THF (anhydrous)
1H NMR Shift (CH₂SO₂) δ 4.1–4.3 ppm
HRMS Accuracy ±2 ppm

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